p-Toluidine trifluoracetamide
Description
Contextualization within N-Trifluoroacetylated Aromatic Amides
N-Trifluoroacetylated aromatic amides are a class of organic compounds characterized by the presence of a trifluoroacetyl group bonded to the nitrogen atom of an aromatic amine. The introduction of the trifluoroacetyl group significantly alters the electronic and physical properties of the parent amine. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group enhances the acidity of the amide proton and influences the molecule's reactivity, stability, and solubility.
This class of compounds is of particular interest in several areas of chemical science:
Protecting Groups in Organic Synthesis: The trifluoroacetyl group serves as an effective protecting group for amines. It stabilizes the amino group, preventing it from undergoing unwanted reactions during multi-step syntheses. A key advantage is that the trifluoroacetyl group can often be removed under mild conditions to regenerate the free amine.
Enhanced Biological Activity: The incorporation of trifluoromethyl groups can positively impact the biological activity of molecules. researchgate.net This is often attributed to increased lipophilicity, which can enhance membrane permeability and binding affinity to biological targets like enzymes and receptors.
Building Blocks for Complex Molecules: N-Trifluoroacetylated aromatic amides are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. They can undergo various chemical transformations, such as substitution, oxidation, and reduction reactions.
Academic Significance and Contemporary Research Directions
The academic significance of N-Trifluoroacetyl-p-toluidine stems from its versatility as a synthetic intermediate and its role in the development of novel chemical entities.
Synthesis and Chemical Properties:
The typical synthesis of N-Trifluoroacetyl-p-toluidine involves the reaction of p-toluidine (B81030) with trifluoroacetic anhydride (B1165640), often in an inert solvent like dichloromethane (B109758) at low temperatures to control reactivity.
| Property | Value |
| Molecular Formula | C9H8F3NO |
| Molecular Weight | 203.16 g/mol guidechem.com |
| Appearance | Off-White Solid guidechem.com |
| CAS Number | 350-96-9 guidechem.com |
Detailed Research Findings:
Recent research has highlighted the utility of N-trifluoroacetylated compounds in various synthetic strategies. For instance, a mechanochemical protocol has been developed for the defluorinative arylation of trifluoroacetamides to produce aromatic amides, showcasing a novel approach to amide synthesis. acs.orgnih.gov This method utilizes a nickel catalyst and demonstrates the reactivity of the C-CF3 bond. acs.orgnih.gov
Furthermore, N-trifluoroacetyl groups have been instrumental in the synthesis of indole (B1671886) derivatives. By first incorporating the trifluoroacetyl group before cyclization, the basicity of the aniline (B41778) nitrogen is decreased, and the final indole product is stabilized. luc.edu This strategy has been applied in the synthesis of natural products and biologically active compounds. luc.edu
Contemporary Research Directions:
Current research continues to explore the potential of N-Trifluoroacetyl-p-toluidine and related compounds in several key areas:
Medicinal Chemistry: The trifluoromethyl group's ability to enhance biological interactions makes these compounds candidates for developing new therapeutic agents. Research is ongoing to explore derivatives as potential anti-inflammatory agents and for other pharmacological applications. The indole scaffold, often synthesized using trifluoroacetylated precursors, is a privileged structure in the design of anti-cancer agents. researchgate.net
Materials Science: The unique properties of N-Trifluoroacetyl-p-toluidine make it suitable for applications in the synthesis of specialty chemicals and advanced materials, such as high-performance coatings that require enhanced stability.
Catalysis: The parent amine, p-toluidine, has been used as a redox mediator in photocatalytic reactions, and understanding the electronic modifications brought by the trifluoroacetyl group could open new avenues in catalyst design. acs.org
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
4-methylaniline;2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9N.C2H2F3NO/c1-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,8H2,1H3;(H2,6,7) |
InChI Key |
MRGJISYOHYVNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.C(=O)(C(F)(F)F)N |
Origin of Product |
United States |
Mechanistic Investigations of N Trifluoroacetyl P Toluidine Reactivity
Hydrolysis Pathways of N-Trifluoroacetanilides
The hydrolysis of N-trifluoroacetanilides, including p-toluidine (B81030) trifluoracetamide, is a fundamental reaction that involves the cleavage of the amide bond. The mechanism of this process is influenced by the reaction conditions, particularly the pH, and the nature of substituents on the aromatic ring.
The hydrolysis of amides, such as p-toluidine trifluoracetamide, proceeds through a nucleophilic acyl substitution mechanism. In aqueous media, the reaction can be initiated by the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the trifluoroacetyl group. The carbonyl group is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl (CF3) group.
Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses. The cleavage of the carbon-nitrogen bond results in the formation of p-toluidine and trifluoroacetate (B77799). The reaction is generally considered to be effectively irreversible due to the stability of the resulting carboxylate anion.
In acidic or neutral conditions, the nucleophile is a water molecule, which is less reactive than the hydroxide ion. researchgate.net The reaction rate in these conditions is typically slower. researchgate.net The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. This leads to a tetrahedral intermediate, which then undergoes proton transfer and elimination of the amine to yield the carboxylic acid and the protonated amine. The hydrolysis rate of N-substituted amides is dependent on pH, with distinct regions of pH dependence. At both low and high pH, the rate of conversion increases significantly with the addition of acid or base, respectively, while at near-neutral pH, the rate is largely insensitive to pH changes. researchgate.net
The electronic properties of substituents on the aryl ring of N-trifluoroacetanilides can significantly influence the kinetics of hydrolysis. The presence of the electron-donating methyl group in the para position of this compound affects the electron density of the amide nitrogen and the aromatic ring.
Electron-donating groups, such as the methyl group in this compound, increase the electron density on the nitrogen atom. This increased electron density can be delocalized into the aromatic ring, which can, in turn, slightly reduce the electrophilicity of the carbonyl carbon. However, the dominant factor in the reactivity of N-trifluoroacetanilides is the powerful electron-withdrawing nature of the trifluoromethyl group. This group strongly polarizes the carbonyl group, making it highly susceptible to nucleophilic attack.
Studies on the hydrolysis of substituted acetanilides have shown that electron-withdrawing groups on the aromatic ring generally accelerate the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the negative charge that develops on the nitrogen atom in the transition state. Conversely, electron-donating groups are expected to have a rate-retarding effect, although this effect is often modest compared to the activating effect of the trifluoroacetyl group. The stability of the leaving group (the aniline) also plays a role; substituents that decrease the basicity of the aniline (B41778) (electron-withdrawing groups) make it a better leaving group, thus increasing the rate of hydrolysis.
Mechanisms in Amine Protecting Group Chemistry
The trifluoroacetyl group is a valuable protecting group for primary and secondary amines in organic synthesis due to its ease of introduction and selective removal under mild conditions. mdpi.com
The introduction of the trifluoroacetyl group onto p-toluidine involves the acylation of the amine with a suitable trifluoroacetylating agent. Common reagents for this transformation include trifluoroacetic anhydride (B1165640) (TFAA) and N-(trifluoroacetyl)succinimide. mdpi.com The mechanism of this reaction is a nucleophilic acyl substitution.
The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the trifluoroacetylating agent. For instance, with trifluoroacetic anhydride, this attack leads to a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion as a leaving group and forming the N-trifluoroacetyl-p-toluidine product. The reaction is typically fast and high-yielding. mdpi.com Other methods for trifluoroacetylation include the direct reaction of amines with trifluoroacetic acid in the presence of activating agents like trichloromethylchloroformate and triethylamine (B128534). nih.gov
A novel mechanism for trifluoroacetylation has been identified in solid-phase peptide synthesis, where trifluoroacetoxymethyl groups on a resin support can react with resin-bound amines through an intersite nucleophilic reaction. nih.govresearchgate.net This transfer of the trifluoroacetyl group occurs during the neutralization step with a tertiary amine. nih.govresearchgate.net
The removal of the trifluoroacetyl group can be accomplished under various conditions, with mild basic hydrolysis being the most common method. conicet.gov.ar The lability of the trifluoroacetyl group is attributed to the electron-withdrawing nature of the CF3 group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
Mild Basic Hydrolysis: This is the most frequently employed method for the deprotection of trifluoroacetamides. The mechanism involves the nucleophilic attack of a hydroxide ion or other basic species on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to regenerate the free amine and form a trifluoroacetate salt. The reaction is typically carried out under mild conditions, which helps to avoid side reactions with other sensitive functional groups that might be present in the molecule. nih.gov However, the presence of other base-labile groups, such as esters, requires careful consideration of the reaction conditions to ensure selective deprotection. nih.gov
Reductive Methods: In addition to basic hydrolysis, reductive cleavage methods can also be employed for the removal of the trifluoroacetyl group. Reagents such as sodium borohydride in ethanol can be used for this purpose. conicet.gov.ar The mechanism of reductive cleavage is distinct from hydrolysis and involves the reduction of the amide carbonyl group.
The following table summarizes various conditions for the cleavage of the trifluoroacetyl group:
| Reagent/Conditions | Description |
| 0.1-0.2 M NaOH or LiOH in water or ethanol-water | Mild basic hydrolysis. conicet.gov.ar |
| K2CO3 or Na2CO3 in MeOH/H2O | Basic hydrolysis at room temperature, compatible with methyl esters. conicet.gov.ar |
| Ammonia solution (e.g., NH3/MeOH) | Mild basic cleavage. conicet.gov.ar |
| Alkaline ion exchange resin | Solid-supported base for mild hydrolysis. conicet.gov.ar |
| NaBH4/EtOH | Reductive cleavage. conicet.gov.ar |
| HCl/MeOH | Acidic cleavage. conicet.gov.ar |
| Phase transfer hydrolysis (e.g., KOH/Et3Bn+Br-/H2O/CH2Cl2) | Biphasic system for basic hydrolysis. conicet.gov.ar |
Participation in Radical-Mediated Transformations
While ionic reactions of this compound are well-established, its participation in radical-mediated transformations represents an area of growing interest. The trifluoroacetyl group can influence the reactivity of the molecule in radical reactions, and the N-aryl moiety can participate in cyclization and other bond-forming processes.
Recent studies have shown that N-arylamides can undergo radical-mediated cyclization reactions. For instance, N-phenylpent-4-enamides can participate in copper-catalyzed trifluoromethylthiolation and radical cyclization to form γ-lactam derivatives. nih.gov This process is believed to proceed via an amidyl radical-initiated cascade 5-exo-trig cyclization. nih.gov Similarly, N-arylacrylamides have been shown to undergo tandem radical sulfenylation/cyclization reactions. conicet.gov.ar
Although specific examples involving this compound in radical-mediated transformations are not extensively documented, it is plausible that it could undergo similar reactions. The generation of an amidyl radical centered on the nitrogen atom of N-trifluoroacetyl-p-toluidine could potentially be achieved through various methods, such as photochemical or transition-metal-catalyzed processes. Once formed, this radical could participate in intramolecular cyclizations if an appropriate unsaturated moiety is present in the molecule, or in intermolecular addition reactions.
Furthermore, the C-CF3 bond in trifluoroacetamides can be activated under certain conditions. For example, nickel-catalyzed defluorinative arylation of trifluoroacetamides has been achieved through C-CF3 bond activation, suggesting the potential for radical-based functionalization at the trifluoromethyl group. The homolytic cleavage of N-S bonds in related sulfonamides has been demonstrated, indicating that the N-CO bond in trifluoroacetamides might also be susceptible to radical cleavage under specific energetic conditions, such as triplet-triplet energy transfer.
Role in Electrophilic Aromatic Substitution Processes
The trifluoroacetamide (B147638) group (-NHCOCF₃) in N-Trifluoroacetyl-p-toluidine, also known as this compound, plays a pivotal role in directing the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. This substituent exhibits a dual electronic effect on the aromatic ring: a deactivating inductive effect and a directing resonance effect.
The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack compared to unsubstituted benzene (B151609). This deactivation makes the reaction slower. However, the lone pair of electrons on the nitrogen atom of the amide group can be delocalized into the aromatic ring through resonance. stackexchange.com This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus directing incoming electrophiles to these positions. stackexchange.commasterorganicchemistry.com
Studies on the nitration of the closely related N-acetyl-p-toluidine have shown a strong preference for substitution at the position ortho to the acetylamino group. For instance, the nitration of 4-methylacetanilide results in a high yield of the ortho-substituted product. This preference is attributed to the powerful directing effect of the acetamido group. It is important to note that reaction conditions can influence the product distribution. For example, nitration of N-acetyl-p-toluidine in dilute sulfuric acid has been reported to yield the meta-nitro product, suggesting that the directing effect can be modulated.
The table below summarizes the expected directing effects of the trifluoroacetamido group in various electrophilic aromatic substitution reactions based on the behavior of similar N-acyl groups.
| Electrophilic Aromatic Substitution Reaction | Expected Major Product(s) | Mechanistic Rationale |
| Nitration (HNO₃/H₂SO₄) | Ortho-nitro and Para-nitro | The nitronium ion (NO₂⁺) electrophile attacks the electron-rich ortho and para positions. |
| Halogenation (e.g., Br₂/FeBr₃) | Ortho-bromo and Para-bromo | The polarized bromine molecule (Br⁺δ-Br-FeBr₃) is attacked by the ortho and para carbons. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Ortho-acyl and Para-acyl | The acylium ion (RCO⁺) electrophile reacts at the positions activated by the amide group. The reaction is generally sluggish due to the deactivating nature of the substituent. |
| Friedel-Crafts Alkylation (RCl/AlCl₃) | Ortho-alkyl and Para-alkyl | The carbocation (R⁺) electrophile attacks the ortho and para positions. This reaction is often prone to polysubstitution and rearrangements. |
Pathways in C-H Functionalization Reactions
The trifluoroacetamide group in N-Trifluoroacetyl-p-toluidine can also function as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and subsequent functionalization of otherwise inert C-H bonds, providing a powerful tool for the synthesis of complex molecules.
In these reactions, the amide oxygen atom can coordinate to a transition metal catalyst, such as palladium, rhodium, or ruthenium. This coordination positions the metal center in close proximity to the ortho C-H bonds of the aromatic ring, facilitating their selective activation. mdpi.com This process typically proceeds through a cyclometalated intermediate, where a carbon-metal bond is formed at the ortho position.
The most common pathway for this ortho-C-H activation is a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often with the assistance of a base or a ligand on the metal center.
Once the C-H bond is activated and the cyclometalated intermediate is formed, it can undergo a variety of transformations, leading to the introduction of new functional groups at the ortho position. Common subsequent steps include:
Oxidative Addition: An organic halide or another electrophilic coupling partner adds to the metal center.
Reductive Elimination: The newly introduced group and the aryl group couple, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the active catalyst.
Amide groups, including Weinreb amides, have been successfully employed as directing groups in a range of C-H functionalization reactions, such as arylation, olefination, and halogenation. mdpi.com While specific studies on N-Trifluoroacetyl-p-toluidine are limited, the principles established with other N-acyl directing groups are applicable. The trifluoroacetyl group, with its coordinating carbonyl oxygen, is expected to effectively direct transition metal catalysts to the ortho C-H bonds of the p-toluidine ring.
The table below outlines potential C-H functionalization pathways for N-Trifluoroacetyl-p-toluidine based on known reactivity patterns of amide-directed C-H activation.
| C-H Functionalization Reaction | Catalyst/Reagents | Proposed Pathway |
| Ortho-Arylation | Pd(OAc)₂, Aryl Halide, Base | 1. Coordination of the amide to the Pd(II) catalyst. 2. Concerted metalation-deprotonation to form a palladacycle. 3. Oxidative addition of the aryl halide to the Pd(II) center. 4. Reductive elimination to form the ortho-arylated product and regenerate the Pd(II) catalyst. |
| Ortho-Olefination | [RhCp*Cl₂]₂, Olefin, Oxidant | 1. Coordination of the amide to the Rh(III) catalyst. 2. C-H activation to form a rhodacycle. 3. Coordination and migratory insertion of the olefin. 4. β-Hydride elimination to form the ortho-alkenylated product. 5. Re-oxidation of the rhodium catalyst. |
| Ortho-Halogenation | Pd(OAc)₂, Halogen source (e.g., NBS) | 1. Formation of a palladacycle intermediate. 2. Reaction with an electrophilic halogen source to install the halogen at the ortho position. |
Advanced Spectroscopic Characterization of N Trifluoroacetyl P Toluidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms within N-trifluoroacetyl-p-toluidine can be determined.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of N-trifluoroacetyl-p-toluidine, the aromatic protons of the p-substituted benzene (B151609) ring typically appear as a pair of doublets. This AA'BB' spin system is characteristic of para-substituted aromatic rings. The protons ortho to the amide group are expected to be slightly downfield compared to the protons meta to it due to the electron-withdrawing nature of the amide functionality. The methyl group protons on the aromatic ring will appear as a singlet, typically in the range of 2.2-2.4 ppm. The N-H proton of the amide will present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for N-Trifluoroacetyl-p-toluidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.5 | d | 2H | Ar-H (ortho to -NHCOCF₃) |
| ~ 7.2 | d | 2H | Ar-H (meta to -NHCOCF₃) |
| ~ 2.3 | s | 3H | -CH₃ |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for N-trifluoroacetyl-p-toluidine is expected to show distinct signals for the methyl carbon, the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon. The carbonyl carbon of the amide group will appear significantly downfield. The trifluoromethyl carbon will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts characteristic of a substituted benzene ring.
Table 2: Predicted ¹³C NMR Data for N-Trifluoroacetyl-p-toluidine
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 155 (q) | -C=O |
| ~ 135 | Ar-C (quaternary, attached to -CH₃) |
| ~ 134 | Ar-C (quaternary, attached to -NH) |
| ~ 129 | Ar-CH (meta to -NHCOCF₃) |
| ~ 120 | Ar-CH (ortho to -NHCOCF₃) |
| ~ 116 (q) | -CF₃ |
Fluorine-19 (¹⁹F) NMR Spectroscopy of the Trifluoromethyl Moiety
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For N-trifluoroacetyl-p-toluidine, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal. The chemical shift of this signal is characteristic of a trifluoroacetyl group and is typically observed in the range of -70 to -80 ppm relative to a standard such as CFCl₃. The absence of coupling in the broadband proton-decoupled spectrum confirms the presence of an isolated CF₃ group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of N-trifluoroacetyl-p-toluidine will exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, the C-N bond, C-F bonds, and the aromatic C-H and C=C bonds.
Table 3: Characteristic IR Absorption Bands for N-Trifluoroacetyl-p-toluidine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~ 3300 | N-H Stretch | Amide |
| ~ 1700 | C=O Stretch | Amide (Amide I) |
| ~ 1540 | N-H Bend | Amide (Amide II) |
| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2950-2850 | C-H Stretch | Methyl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of N-trifluoroacetyl-p-toluidine is expected to show a molecular ion peak corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For N-trifluoroacetyl-p-toluidine (C₉H₈F₃NO), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula.
Table 4: Predicted Mass Spectrometry Data for N-Trifluoroacetyl-p-toluidine
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 203.0558 | [M]⁺ (Molecular Ion) |
| 107 | [M - COCF₃]⁺ |
| 106 | [M - NHCOCF₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions.
Isotopic Labeling Studies for Fragmentation Pathway Elucidation
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to unravel complex fragmentation mechanisms. By selectively replacing specific atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the pathways through which fragment ions are formed can be meticulously traced. nih.govnih.gov When an isotopically labeled molecule fragments, the resulting labeled fragment ions will exhibit a corresponding mass shift in the mass spectrum, allowing for unambiguous identification of their atomic origins. wvu.edu
In the context of N-Trifluoroacetyl-p-toluidine, electron ionization mass spectrometry (EI-MS) would induce fragmentation, leading to a pattern of characteristic ions. To elucidate the formation of these ions, several specific labeling strategies could be employed. For instance, labeling the nitrogen atom with ¹⁵N would help confirm which fragments retain the amide linkage. Similarly, ¹³C labeling at different positions—such as the methyl group, the carbonyl group, or specific carbons on the aromatic ring—would clarify the origins of various carbon-containing fragments.
Key fragmentation pathways for amide compounds often involve α-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangements. For N-Trifluoroacetyl-p-toluidine, significant expected fragments would include ions corresponding to the loss of the trifluoromethyl group (CF₃), the entire trifluoroacetyl group (CF₃CO), or cleavage of the amide bond.
A hypothetical isotopic labeling study could yield the following results:
| Labeling Position | Isotope | Key Fragment Ion | Unlabeled m/z | Labeled m/z | Inferred Origin of Fragment |
|---|---|---|---|---|---|
| Amide Nitrogen | ¹⁵N | [M - CF₃]⁺ | 134 | 135 | Fragment retains the nitrogen atom. |
| Carbonyl Carbon | ¹³C | [CH₃C₆H₄NH]⁺ | 106 | 106 | Fragment results from the loss of the entire trifluoroacetyl group, confirming the carbonyl carbon is not retained. |
| Carbonyl Carbon | ¹³C | [CF₃CO]⁺ | 97 | 98 | Confirms the identity of the trifluoroacetyl cation. |
| Methyl Carbon | ¹³C | [M - CF₃CO]⁺ (p-tolyl cation) | 91 | 92 | Fragment retains the methyl group from the toluidine moiety. |
These studies are crucial for building a reliable fragmentation library for related compounds and for the structural elucidation of unknown metabolites or derivatives encountered in complex samples. sci-hub.se
Advanced Optical Spectroscopies (e.g., UV-Vis, Raman)
Optical spectroscopies such as UV-Vis and Raman provide complementary information regarding the electronic and vibrational structure of N-Trifluoroacetyl-p-toluidine.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov The parent compound, p-toluidine (B81030), exhibits characteristic absorption bands in the UV region arising from π→π* transitions within the benzene ring. The introduction of the N-trifluoroacetyl group, an electron-withdrawing group, is expected to modify the electronic structure and thus the absorption spectrum. This modification can lead to a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). The interaction between the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring is altered by the trifluoroacetyl group, which would likely cause a hypsochromic (blue) shift compared to p-toluidine.
| Compound | Expected λmax (nm) | Electronic Transition | Notes |
|---|---|---|---|
| p-Toluidine | ~235, ~290 | π→π | Typical absorption for an alkyl-substituted aniline (B41778). |
| N-Trifluoroacetyl-p-toluidine | ~220-230, ~270-280 | π→π | Expected hypsochromic shift due to the electron-withdrawing CF₃CO- group reducing electron density on the aromatic ring. |
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-Trifluoroacetyl-p-toluidine would be a composite of the vibrations from the p-toluidine moiety and the trifluoroacetyl group. The spectrum of p-toluidine is well-characterized, showing bands for N-H stretching, C-N stretching, and aromatic ring vibrations. ijseas.com The addition of the trifluoroacetyl group would introduce several intense and highly characteristic bands, most notably the C=O stretching vibration and various C-F stretching and bending modes.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Originating Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | p-Toluidine Ring |
| Methyl C-H Stretch | 2850 - 3000 | -CH₃ |
| Amide N-H Stretch | ~3300 | -NH- |
| Amide I (C=O Stretch) | 1680 - 1720 | -COCF₃ |
| Aromatic Ring Breathing | ~1600, ~1000 | p-Toluidine Ring |
| Symmetric CF₃ Stretch | 1100 - 1200 | -CF₃ |
| CF₃ Bending/Deformation | 600 - 800 | -CF₃ |
Electron Energy-Loss Spectroscopy (EELS) in Chemical Composition and Bonding Analysis
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated into a transmission electron microscope (TEM), that analyzes the energy lost by electrons as they pass through a thin sample. wikipedia.orgeag.com This energy loss is characteristic of the atoms the electrons interact with, providing nanoscale information about elemental composition, chemical bonding, and electronic properties. mit.edu
For N-Trifluoroacetyl-p-toluidine, EELS can provide a highly localized chemical analysis. The primary data in EELS is the core-loss spectrum, which shows sharp edges corresponding to the energy required to excite a core-level electron to an unoccupied state. The position of these ionization edges is unique to each element, allowing for unambiguous elemental identification. eag.com
Furthermore, the fine structure near the onset of the edge, known as the Energy Loss Near-Edge Structure (ELNES), is sensitive to the local chemical environment, including oxidation state and bonding hybridization (e.g., sp², sp³). asu.eduresearchgate.net By analyzing the ELNES of the Carbon K-edge, one could potentially distinguish between the methyl, aromatic, and carbonyl carbons within the N-Trifluoroacetyl-p-toluidine molecule due to their different bonding environments.
| Element | Core-Loss Edge | Approximate Energy Loss (eV) | Information Obtainable from ELNES |
|---|---|---|---|
| Carbon (C) | K-edge | ~284 | Distinction between sp² (aromatic, carbonyl) and sp³ (methyl) hybridization. The π* peak associated with the C=C and C=O bonds can be identified. |
| Nitrogen (N) | K-edge | ~401 | Information on the N-C and N-H bonding environment and the oxidation state of the nitrogen atom. |
| Oxygen (O) | K-edge | ~532 | Analysis of the C=O double bond through the characteristic π* peak. |
| Fluorine (F) | K-edge | ~685 | Characterization of the C-F bonds within the trifluoromethyl group. |
Computational Chemistry and Theoretical Modeling of N Trifluoroacetyl P Toluidine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N-trifluoroacetyl-p-toluidine. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, which in turn govern its chemical properties.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For N-trifluoroacetyl-p-toluidine, the HOMO is typically localized on the electron-rich p-toluidine (B81030) ring, while the LUMO is often centered on the electron-withdrawing trifluoroacetyl group. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, calculates the partial atomic charges on each atom. This reveals the molecule's polarity, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The carbon atom of the carbonyl group is expected to be a significant electrophilic site, while the oxygen atom and the aromatic ring are nucleophilic centers.
| Parameter | Illustrative Calculated Value | Description |
| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Note: The values in this table are illustrative for a molecule of this type and are intended to demonstrate the output of quantum chemical calculations.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of N-trifluoroacetyl-p-toluidine. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
These descriptors help in comparing the reactivity of N-trifluoroacetyl-p-toluidine with other molecules and predicting its role as an electrophile or nucleophile in reactions.
| Reactivity Descriptor | Formula | Illustrative Calculated Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |
| Global Softness (S) | 1 / η | 0.35 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 3.32 eV |
Note: These values are derived from the illustrative HOMO/LUMO energies in the previous table.
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For N-trifluoroacetyl-p-toluidine, DFT calculations can simulate its vibrational spectra (Infrared and Raman). A study on the analogous compound N-(4-methylphenyl)-2,2-dichloroacetamide using DFT at the B3LYP/6-311++G(d,p) level of theory demonstrates this approach. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental results. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups, such as N-H stretching, C=O stretching, and aromatic ring vibrations. nih.gov This allows for a detailed interpretation of the experimental spectra.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Analogous Dichloro-compound) nih.gov |
| N-H | Stretching | 3448 |
| C-H (Aromatic) | Stretching | 3105 - 3045 |
| C-H (Methyl) | Asymmetric Stretching | 3006 |
| C=O | Stretching | 1735 |
| C-N | Stretching | 1264 |
Note: Data is based on the methodology applied to the analogous N-(4-methylphenyl)-2,2-dichloroacetamide as a reference for the computational technique. nih.gov
Reaction Mechanism Elucidation through Transition State Theory
Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. Using Transition State Theory, chemists can model the energetic profile of a reaction, identifying intermediates and the high-energy transition states that connect them. This provides insight into reaction feasibility and kinetics.
A relevant DFT study investigated the nickel-catalyzed defluorinative arylation of trifluoroacetamides, a reaction that involves the cleavage of the strong C-CF3 bond. nih.govacs.org Using the ωB97X-D functional, calculations showed that a Ni(0) complex activates the trifluoroacetamide (B147638) by coordinating to it, which facilitates the cleavage of the C–CF3 bond. nih.govacs.org The energy diagram for this process was computed, revealing the Gibbs free energy (ΔG°) of the transition state for this key bond-breaking step. nih.govacs.org Such studies are crucial for understanding reaction mechanisms and optimizing conditions for the synthesis of derivatives from N-trifluoroacetyl-p-toluidine.
Conformational Analysis and Molecular Dynamics Simulations
N-trifluoroacetyl-p-toluidine is a flexible molecule, with rotational freedom primarily around the N-C(aryl) and N-C(acyl) single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface map.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates variations in molecular structure with variations in a specific property, such as solubility, boiling point, or environmental partitioning. nih.govmdpi.com
To build a QSPR model for a class of compounds including N-trifluoroacetyl-p-toluidine, a dataset of molecules with known experimental property values is assembled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode information about the molecule's size (e.g., molecular weight), electronic properties (e.g., LUMO energy, dipole moment), or topology. mdpi.com Statistical techniques, such as multiple linear regression, are then used to find the best correlation between the descriptors and the property. The resulting model can be used to predict the property for new or untested compounds, which is valuable in fields like drug discovery and environmental science. nih.govmdpi.com
Theoretical Insights into Intermolecular Interactions
The primary intermolecular interactions expected to be significant in the crystal lattice of N-trifluoroacetyl-p-toluidine include hydrogen bonding, halogen bonding (specifically involving the fluorine atoms), π-π stacking, and van der Waals forces. Computational techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis are instrumental in dissecting these interactions.
Hydrogen Bonding: The N-H group of the amide functionality is a potential hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. DFT calculations can be employed to determine the geometric parameters and interaction energies of these hydrogen bonds.
Halogen Bonding and Other Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in various non-covalent interactions. These can include C-H···F and C-F···π interactions. The nature and strength of these interactions can be explored through computational models.
Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance), electrostatic potential, and curvature onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.
A hypothetical breakdown of the contributions of various intermolecular contacts for N-trifluoroacetyl-p-toluidine, based on analyses of similar fluorinated organic molecules, is presented in the interactive table below.
| Intermolecular Contact | Percentage Contribution |
| H···H | 35-45% |
| H···F/F···H | 20-30% |
| C···H/H···C | 10-15% |
| O···H/H···O | 5-10% |
| F···F | 3-7% |
| N···H/H···N | 1-3% |
| Other | < 5% |
This table represents a hypothetical distribution of intermolecular contacts for N-trifluoroacetyl-p-toluidine based on typical values for similar compounds and is for illustrative purposes. Actual values would be derived from a specific Hirshfeld surface analysis of its crystal structure.
Furthermore, the calculation of interaction energies for various molecular pairs (dimers) within the crystal lattice provides quantitative insight into the forces holding the crystal together. These calculations can decompose the total interaction energy into its electrostatic, dispersion, polarization, and exchange-repulsion components, offering a deeper understanding of the nature of the intermolecular forces at play.
Applications of N Trifluoroacetyl P Toluidine in Modern Organic Synthesis
Role in the Synthesis of Trifluoromethylated Organic Scaffolds
The trifluoroacetyl moiety within p-toluidine (B81030) trifluoracetamide is not merely a passive protecting group; it can actively participate in reactions to introduce the valuable trifluoromethyl (CF3) group into organic molecules. The CF3 group is of immense interest in medicinal and materials chemistry due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov
Recent advances have leveraged the trifluoroacetyl group as a precursor for the trifluoromethyl radical (•CF3). In one innovative approach, trifluoroacetic anhydride (B1165640) (TFAA), the parent reagent for forming trifluoroacetamides, is used in conjunction with a photoredox catalyst. nih.gov This process facilitates a facile decarboxylation to generate the •CF3 radical under mild conditions, which can then be used to trifluoromethylate a variety of aryl and heteroaryl substrates. nih.govnih.gov
Furthermore, the strong C-CF3 bond in trifluoroacetamides can be activated for chemical transformation. For example, a nickel-catalyzed defluorinative arylation of trifluoroacetamides has been developed. organic-chemistry.org This reaction enables C-CF3 bond activation, ultimately leading to the formation of substituted aromatic amides from the trifluoroacetamide (B147638) precursor. organic-chemistry.org
| Method | CF3 Source | Key Reagents | Reaction Type |
| Photoredox Catalysis | Trifluoroacetic Anhydride | Pyridine (B92270) N-oxide, Photoredox Catalyst | Radical Trifluoromethylation |
| Defluorinative Arylation | Trifluoroacetamide | Ni-catalyst, Dy2O3, Arylboronic acid | C-CF3 Bond Activation |
Data compiled from multiple sources. organic-chemistry.orgnih.govnih.gov
N-Trifluoroacetylated compounds serve as valuable building blocks for constructing heterocyclic rings that bear a trifluoromethyl substituent. nih.gov The trifluoroacetyl group can be incorporated into a precursor which then undergoes cyclization to form the desired heterocycle.
For example, polysubstituted 4-trifluoromethyl pyrazoles can be synthesized through a cyclization reaction involving trifluoroacetyl diazoesters and ketones. researchgate.net Similarly, trifluoromethyl-substituted 1,3-oxazinoquinolines have been efficiently prepared from the reaction of CF3-ynones with quinolines. researchgate.net These methods demonstrate the strategic use of the trifluoroacetyl group to embed the CF3 moiety directly into the core structure of complex heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govresearchgate.net
Intermediate in the Construction of Complex Molecular Architectures
Beyond its roles in protection and fluorination, N-trifluoroacetyl-p-toluidine functions as a stable, versatile intermediate in the assembly of larger, more complex molecules. Its chemical stability allows it to be carried through multiple synthetic steps before being transformed or removed.
As previously mentioned, one of its more sophisticated roles is as an activating group. The introduction of a trifluoroacetyl group onto a p-toluenesulfonamide (B41071) nitrogen makes the otherwise robust tosyl group susceptible to reductive cleavage. organic-chemistry.orgorganic-chemistry.org In this sequence, the N-trifluoroacetylated compound is a discrete, key intermediate that enables a transformation that would be difficult to achieve otherwise. This strategy highlights its utility not just as a placeholder, but as an active participant that modifies the reactivity of adjacent functional groups, thereby enabling the construction of intricate molecular architectures.
Utilization in Indole (B1671886) Synthesis Methodologies
The trifluoroacetyl group plays a crucial role as an activating and protecting group in specific indole synthesis methodologies, most notably the Nordlander indole synthesis. researchgate.net This method provides a valuable route to 2,3-unsubstituted indoles, which can be challenging to access through other classic methods like the Bischler synthesis. researchgate.net
The Nordlander synthesis involves the cyclization of an N-(trifluoroacetyl)-2-anilino acetal (B89532) under the action of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). researchgate.net In this context, a precursor aniline (B41778), such as p-toluidine, is first acylated with TFAA to form N-trifluoroacetyl-p-toluidine. This intermediate is then subjected to further steps to form the necessary N-(trifluoroacetyl)-2-anilino acetal, which subsequently undergoes acid-catalyzed cyclization to yield the corresponding N-(trifluoroacetyl)indole. researchgate.net The trifluoroacetyl group is advantageous because it can be easily cleaved by base hydrolysis (e.g., potassium hydroxide (B78521) in methanol) to furnish the final indole product in nearly quantitative yield. researchgate.net
The use of the N-trifluoroacetyl group has also been noted to bring advantages to variations of the more general Fischer indole synthesis. organic-chemistry.org Research has indicated that employing N-trifluoroacetyl enehydrazines as substrates allows the thermal cyclization to proceed under milder conditions. organic-chemistry.org The Fischer method is a widely used reaction that produces indoles from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgnih.gov The incorporation of the trifluoroacetyl moiety into the reaction intermediates can thus refine the process, potentially improving yields and substrate scope.
Furthermore, the trifluoroacetylation of indole rings at the C-3 position is a documented strategy for creating functionalized indoles that can serve as precursors for more complex molecules with potential biological activity. nih.gov
Building Block for Macrocyclic Compounds
Macrocyclic compounds, which contain a large ring of twelve or more atoms, are a significant class of molecules in medicinal chemistry and materials science. nih.gov Their synthesis often relies on modular strategies where pre-formed building blocks are linked together before a final ring-closing step. mdpi.comnih.govmdpi.com However, based on a review of scientific literature, the utilization of N-Trifluoroacetyl-p-toluidine as a direct building block in the modular synthesis of macrocyclic compounds is not a widely documented or common application. Synthetic strategies for macrocycles typically employ building blocks such as amino acids, polyols, or bifunctional aromatic systems designed for specific coupling and cyclization reactions. nih.govnih.gov
Utilization in Derivatization for Advanced Analytical Method Development
A primary and well-established application of N-Trifluoroacetyl-p-toluidine is in the field of analytical chemistry, specifically as a derivative for the gas chromatographic (GC) analysis of p-toluidine. h-brs.de Aromatic amines like p-toluidine can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape (tailing) and adsorption on the GC column. h-brs.debre.com
To overcome these issues, p-toluidine is often converted into a more volatile and thermally stable derivative prior to analysis. This process, known as derivatization, is commonly achieved by reacting the amine with trifluoroacetic anhydride (TFAA). h-brs.de This reaction produces N-Trifluoroacetyl-p-toluidine in situ.
Key advantages of this derivatization include:
Increased Volatility: The trifluoroacetyl derivative is significantly more volatile than the parent amine, allowing it to be analyzed at lower temperatures and resulting in sharper, more symmetrical chromatographic peaks. h-brs.de
Enhanced Detectability: The presence of the highly electronegative trifluoromethyl group makes the derivative particularly suitable for detection by an Electron Capture Detector (ECD). The ECD is extremely sensitive to halogenated compounds, enabling the trace-level determination of p-toluidine. h-brs.de
Improved Separation: Derivatization can improve the chromatographic separation of p-toluidine from other isomers (o- and m-toluidine) or interfering compounds in a complex matrix. bis.gov.in
The resulting N-Trifluoroacetyl-p-toluidine derivative can be analyzed by both Gas Chromatography with Flame-Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC/MS). h-brs.denih.gov In GC/MS, the trifluoroacetamide derivatives exhibit characteristic fragmentation patterns, often showing a prominent peak at m/z 69, corresponding to the [CF3]+ ion, which aids in structural confirmation. nih.gov
The table below summarizes typical analytical conditions for the analysis of amines after derivatization with TFAA.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | h-brs.de |
| Analytical Technique | Gas Chromatography–Flame-Ionization Detection (GC-FID) | h-brs.de |
| Column | Fused silica (B1680970) capillary column (e.g., DB-17ms, 60 m × 0.25 mm i.d.) | researchgate.net |
| Injector Temperature | 290 °C | researchgate.net |
| Detector Temperature (FID) | 320 °C | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Mass Spectrometry Ionization | Electron Impact (EI) and Chemical Ionization (CI) | h-brs.denih.gov |
Q & A
Basic Research Questions
Q. How can p-toluidine derivatives be synthesized and purified for analytical use?
- Methodological Answer : Synthesis typically involves amination or acylation reactions. For example, copper-catalyzed amination of alkyl electrophiles has been employed with isotopically labeled p-toluidine (e.g., ¹⁵N) to study reaction intermediates . Purification often leverages liquid chromatography (LC) with bonded silica phases, though hydrocarbonaceous phases may require optimization to avoid peak tailing due to amine interactions . Post-synthesis, membrane extraction (e.g., silicone rubber membranes) can isolate p-toluidine from complex matrices by adjusting pH, flow rate, and ionic strength to achieve >95% recovery .
Q. What spectroscopic methods are suitable for structural characterization of p-toluidine derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Absorption peaks at ~204–308 nm (varying with substituents) indicate electronic transitions. For instance, p-toluidine shows peaks at 204, 234, and 290 nm, while trifluoracetamide derivatives may exhibit shifts due to electron-withdrawing groups .
- FT-IR/Raman : Key vibrational modes include N-H stretching (~3400 cm⁻¹), C-N bending (~1600 cm⁻¹), and aromatic C-H bending. Normal coordinate analysis using General Valence Force Field (GVFF) refines potential energy constants for accurate assignments .
Q. What are the safety protocols for handling p-toluidine trifluoracetamide?
- Methodological Answer :
- Storage : Keep in airtight containers away from light at -20°C (long-term) or -80°C for solutions .
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (OSHA Category 4) and skin/eye corrosion risks (Category 1C). Avoid inhalation and use fume hoods .
Advanced Research Questions
Q. How can HPLC or LC-MS be optimized for quantifying p-toluidine derivatives in complex matrices?
- Methodological Answer :
- Calibration : Linear regression (r² ≥ 0.999) with limits of detection as low as 1.9 ppm. Use unbonded silica columns for amines to minimize retention issues .
- Recovery Studies : Spiked recoveries in dyes (e.g., D&C Red No. 6) average 91.8–94.6% with CV <3.1%. Adjust mobile phase ionic strength to mitigate matrix effects .
Q. How does p-toluidine interact with metal ions in biochemical assays?
- Methodological Answer : p-Toluidine forms colored precipitates with diphenolic intermediates (e.g., protocatechuate) in the presence of iron, serving as a chromogenic indicator in bacterial aromatic catabolism studies. Iron-dependent complexation enables detection of enzymatic activity in cloned E. coli genes .
Q. What factors influence the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Biofield-treated samples show no structural changes via UV-Vis, suggesting thermal resilience up to 100°C .
- pH/Environmental Stability : Membrane extraction efficiency decreases at higher pH (>7) due to reduced solubility. Elevated temperatures (>25°C) lower permeability by increasing aqueous solubility .
Q. How can p-toluidine derivatives be utilized in catalytic reaction mechanisms?
- Methodological Answer : In photoinduced copper-catalyzed amination, ¹⁵N-labeled p-toluidine enables HYSCORE spectroscopy to characterize Cu–N intermediates. Simulations confirm single nitrogen coupling in toluene, critical for mechanistic studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
